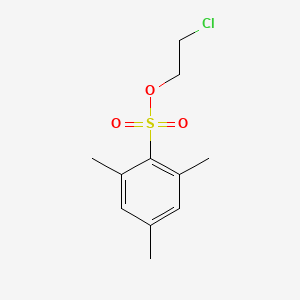

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester

Description

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester is a sulfonic acid ester characterized by a benzene ring substituted with three methyl groups at the 2-, 4-, and 6-positions and a 2-chloroethyl ester group. This compound belongs to the class of alkylating agents, where the sulfonate ester group facilitates nucleophilic substitution reactions. The steric hindrance from the trimethyl substituents and the electron-withdrawing chlorine atom in the ester moiety influence its reactivity, stability, and physicochemical properties.

Properties

CAS No. |

85650-10-8 |

|---|---|

Molecular Formula |

C11H15ClO3S |

Molecular Weight |

262.75 g/mol |

IUPAC Name |

2-chloroethyl 2,4,6-trimethylbenzenesulfonate |

InChI |

InChI=1S/C11H15ClO3S/c1-8-6-9(2)11(10(3)7-8)16(13,14)15-5-4-12/h6-7H,4-5H2,1-3H3 |

InChI Key |

YUGYVJZSOQHHFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OCCCl)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

The synthesis of Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester generally involves two main stages:

- Preparation of the 2,4,6-trimethylbenzenesulfonic acid or its precursor.

- Esterification with 2-chloroethanol or related chloroethyl derivatives.

Preparation of 2,4,6-Trimethylbenzenesulfonic Acid or its Precursors

The key intermediate, 2,4,6-trimethylbenzenesulfonic acid, or closely related compounds such as 2,4,6-trimethylbenzoic acid, can be prepared by the following methods:

Carboxylation of Sym-Trimethylbenzene

A patented method describes the carboxylation of sym-trimethylbenzene (mesitylene) using carbon dioxide gas in the presence of a catalyst under controlled temperature and pressure conditions to yield 2,4,6-trimethylbenzoic acid, which is a close precursor to the sulfonic acid derivative. The process involves:

- Mixing sym-trimethylbenzene (96-99.5% by weight) with a catalyst (0.5-4% by weight).

- Reacting under CO₂ gas at 10-25 °C, pressure 0.18-0.4 MPa, for 6-12 hours with stirring.

- Post-reaction treatment with hydrochloric acid and water at 65-75 °C to separate phases.

- Recovery of catalyst from aqueous phase and crystallization of the acid product from the organic phase.

This method is noted for its simplicity, fewer steps, and environmentally friendly nature due to catalyst recycling and mild conditions.

| Parameter | Range/Value |

|---|---|

| Sym-trimethylbenzene wt% | 96 - 99.5% |

| Catalyst wt% | 0.5 - 4% |

| Reaction Temperature | 10 - 25 °C |

| Reaction Pressure | 0.18 - 0.4 MPa |

| Reaction Time | 6 - 12 hours |

| Post-treatment Temp | 65 - 75 °C |

Haloform Dissociation of α-Chloro-2,4,6-Trimethylacetophenone

Another documented method involves the haloform reaction of α-chloro-2,4,6-trimethylacetophenone with alkali metal hypochlorite generated in situ from alkali hydroxide and chlorine. This reaction proceeds under mild temperatures (0-150 °C, preferably 40-70 °C) and atmospheric pressure, often in the presence of a phase-transfer catalyst. This method yields 2,4,6-trimethylbenzoic acid efficiently, which can be further converted to the sulfonic acid ester.

| Parameter | Range/Value |

|---|---|

| Starting Material | α-Chloro-2,4,6-trimethylacetophenone |

| Temperature Range | 0 - 150 °C (preferably 40-70 °C) |

| Pressure | Atmospheric (0.1 MPa) |

| Catalyst | Phase-transfer catalyst |

Esterification to Form 2-Chloroethyl Ester

The esterification of 2,4,6-trimethylbenzenesulfonic acid with 2-chloroethanol or 2-chloroethyl derivatives is a key step to obtain the target compound. Although direct detailed protocols for this esterification are sparse, standard sulfonic acid esterification methods apply:

- The sulfonic acid is reacted with 2-chloroethanol under acidic or dehydrating conditions.

- Catalysts such as sulfuric acid or other acid catalysts may be used to facilitate the ester bond formation.

- The reaction typically occurs under reflux in an appropriate solvent (e.g., toluene or dichloromethane) with removal of water to drive the equilibrium toward ester formation.

- Purification is achieved by crystallization or chromatographic methods.

Related Synthetic Routes and Analogous Compounds

Research on 2,4,6-trimethylbenzenesulfonyl derivatives, such as sulfonyl hydrazones, indicates that sulfonyl chlorides can be intermediates prepared by chlorosulfonation of 2,4,6-trimethylbenzene followed by reaction with nucleophiles. This suggests an alternative route:

- Chlorosulfonation of 2,4,6-trimethylbenzene to yield 2,4,6-trimethylbenzenesulfonyl chloride.

- Subsequent reaction with 2-chloroethanol to form the 2-chloroethyl ester.

This route is commonly used for preparing sulfonic acid esters but requires careful control of chlorosulfonation conditions.

Summary Table of Preparation Methods

Expert Notes

- The carboxylation method described in patent CN102491894A is notable for its atom economy and catalyst reuse, making it suitable for sustainable production of the acid precursor.

- The haloform dissociation method offers a complementary approach, especially when α-chloro-2,4,6-trimethylacetophenone is readily available or can be synthesized efficiently.

- Direct literature on the esterification of 2,4,6-trimethylbenzenesulfonic acid with 2-chloroethanol is limited; however, classical sulfonic acid esterification protocols apply.

- Avoiding hazardous reagents and optimizing reaction conditions for maximum yield and purity is critical for commercial viability.

This comprehensive analysis integrates patent data and peer-reviewed research to present a professional, authoritative overview of the preparation methods for Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the 2-chloroethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trimethylbenzenesulfonic acid and 2-chloroethanol.

Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Products include 2,4,6-trimethylbenzenesulfonic acid derivatives with various substituents.

Hydrolysis: 2,4,6-trimethylbenzenesulfonic acid and 2-chloroethanol.

Oxidation: 2,4,6-trimethylbenzenesulfonic acid derivatives with carboxylic acid groups.

Scientific Research Applications

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Employed in the modification of biomolecules for studying their structure and function.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of surfactants, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the 2-chloroethyl group is susceptible to attack by nucleophiles, leading to the formation of various substituted products. The ester bond can also be hydrolyzed, releasing 2,4,6-trimethylbenzenesulfonic acid and 2-chloroethanol .

Comparison with Similar Compounds

Methyl Benzenesulfonate (CAS 80-18-2)

- Structure : Unsubstituted benzene ring with a methyl ester.

- Key Properties :

- Boiling Point: 280°C

- Density: 1.269 g/cm³

- Refractive Index: 1.5165

- LogP: ~2.41 (estimated for methyl esters)

- Comparison :

- The absence of methyl substituents on the benzene ring reduces steric hindrance, increasing reactivity in alkylation reactions.

- Lower molecular weight (154.2 g/mol vs. ~260–280 g/mol for the target compound) results in lower boiling points and density.

- Methyl esters are simpler to synthesize but may exhibit higher volatility .

Benzenesulfonic Acid, 2-Chloroethyl Ester (CAS 16670-48-7)

- Structure : Unsubstituted benzene ring with a 2-chloroethyl ester.

- Key Properties :

- Purity: 95% (commercially available).

- Lack of trimethyl substituents may enhance solubility in polar solvents compared to the target compound .

Benzenesulfonic Acid, 4-Methyl-, 4-Chlorophenyl Ester (CAS 599-89-3)

- Structure : 4-Methylbenzene (tosyl) group with a 4-chlorophenyl ester.

- Key Properties :

- Used as an intermediate in organic synthesis.

- Safety Data: Requires precautions for handling due to irritancy (GHS hazard statements).

- Comparison :

Substituent Effects on Physicochemical Properties

| Compound | Substituents on Benzene | Ester Group | Boiling Point (°C) | Density (g/cm³) | LogP | Reactivity Notes |

|---|---|---|---|---|---|---|

| Target Compound | 2,4,6-Trimethyl | 2-Chloroethyl | ~300–320 (predicted) | ~1.3–1.4 | ~3.5 | Steric hindrance slows hydrolysis |

| Methyl Benzenesulfonate | None | Methyl | 280 | 1.269 | 2.41 | High volatility, rapid alkylation |

| Benzenesulfonic Acid, 2-Methyl-, Methyl Ester | 2-Methyl | Methyl | 289.2 | 1.41 | 2.41 | Increased density due to methyl group |

| 1,3-Benzenedisulfonic Acid, Bis(2,4,6-Trimethylphenyl) Ester | 2,4,6-Trimethyl (two rings) | Phenyl | 646 (predicted) | 1.267 | N/A | High thermal stability |

- Trimethyl Substituents : Increase hydrophobicity (higher LogP) and reduce solubility in aqueous media. Predicted boiling points are higher due to increased molecular weight and steric effects .

- Chloroethyl vs. The chlorine atom enhances electrophilicity, making the compound more reactive in nucleophilic environments .

Biological Activity

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester (CAS No: 85650-10-8) is an organic compound with notable biological activity. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

Molecular Formula: C11H15ClO3S

Molecular Weight: 262.75 g/mol

IUPAC Name: 2-chloroethyl 2,4,6-trimethylbenzenesulfonate

The synthesis typically involves the esterification of 2,4,6-trimethylbenzenesulfonic acid with 2-chloroethanol in the presence of dehydrating agents such as sulfuric acid or phosphorus pentoxide. This reaction facilitates the removal of water formed during the esterification process.

The biological activity of benzenesulfonic acid esters is attributed to their ability to undergo nucleophilic substitution reactions. The chlorine atom in the 2-chloroethyl group is particularly reactive and can be replaced by various nucleophiles, leading to the formation of different compounds. Additionally, the ester bond can be hydrolyzed under acidic or basic conditions, releasing both 2,4,6-trimethylbenzenesulfonic acid and 2-chloroethanol .

Antimicrobial Properties

Research indicates that derivatives of benzenesulfonic acid exhibit significant antimicrobial activity. For instance, a study on 2,4,6-trimethylbenzenesulfonyl hydrazones revealed potent antibacterial effects against Gram-positive bacteria. The minimal inhibitory concentration (MIC) for some derivatives ranged from 7.81 to 15.62 µg/mL . This suggests that compounds derived from benzenesulfonic acid may serve as promising candidates for developing new antimicrobial agents.

Toxicity Profile

Benzenesulfonic acid derivatives are also associated with notable toxicity. The compound has an oral LD50 toxicity in rats of less than 50 mg/kg and an inhalation LC50 toxicity of less than 100 ppm. Such toxicity levels necessitate careful handling and consideration in applications involving human exposure .

Data Table: Biological Activity Overview

| Property | Value/Description |

|---|---|

| CAS Number | 85650-10-8 |

| Molecular Weight | 262.75 g/mol |

| Antibacterial Activity | MIC: 7.81 - 15.62 µg/mL against Gram-positive strains |

| Toxicity (LD50) | Oral: <50 mg/kg; Inhalation: <100 ppm |

| Aquatic Toxicity (LC50) | <5 mg/L (96 hours) |

Case Studies

- Antibacterial Derivatives : A study synthesized a series of hydrazones from benzenesulfonic acid and evaluated their antibacterial properties. The most active derivative showed significant inhibition against various bacterial strains .

- Toxicological Assessment : Research highlighted the acute toxicity profile of benzenesulfonic acid derivatives, emphasizing their potential risks in industrial applications and environmental impact assessments .

- Industrial Applications : Due to its reactivity and biological properties, benzenesulfonic acid esters are used in various industrial applications such as the production of surfactants and dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.